molecular formula C11H22N2O3S B6198647 tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate CAS No. 2680533-64-4

tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate

Cat. No.: B6198647
CAS No.: 2680533-64-4
M. Wt: 262.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate: is a complex organic compound with a unique structure that includes a tert-butyl group, an imino group, and a lambda6-sulfanyl group attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization to introduce the imino and lambda6-sulfanyl groups. Common reagents used in these reactions include tert-butyl isocyanate, cyclopentanone, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, while the lambda6-sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]phenyl}carbamate
  • tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate

Uniqueness

tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the combination of functional groups.

Properties

CAS No.

2680533-64-4

Molecular Formula

C11H22N2O3S

Molecular Weight

262.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.